5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the bromination of a suitable quinoline derivative, followed by cyclopropylation and subsequent functional group modifications to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly used to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to less oxidized forms.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could interfere with DNA replication in cancer cells or inhibit the activity of microbial enzymes .
Comparison with Similar Compounds
- 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- Quinoline derivatives with various substitutions
Uniqueness: 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid stands out due to its specific bromine and cyclopropyl substitutions, which may enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H14BrNO2 |
---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H14BrNO2/c1-7-5-8(2)14-12(13(7)16)10(15(18)19)6-11(17-14)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
UAKSZUUJKDQIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2C(=O)O)C3CC3)Br)C |
Origin of Product |
United States |
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